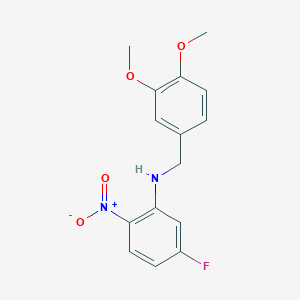N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline
CAS No.:
Cat. No.: VC13810050
Molecular Formula: C15H15FN2O4
Molecular Weight: 306.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15FN2O4 |
|---|---|
| Molecular Weight | 306.29 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-5-fluoro-2-nitroaniline |
| Standard InChI | InChI=1S/C15H15FN2O4/c1-21-14-6-3-10(7-15(14)22-2)9-17-12-8-11(16)4-5-13(12)18(19)20/h3-8,17H,9H2,1-2H3 |
| Standard InChI Key | OSIPVUXXSYFELP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is N-[(3,4-dimethoxyphenyl)methyl]-5-fluoro-2-nitroaniline, with the molecular formula C₁₆H₁₆FN₂O₄ and a molecular weight of 328.31 g/mol. The structure comprises:
-
A 2-nitroaniline backbone (aniline with a nitro group at position 2).
-
A 5-fluoro substituent on the aromatic ring.
-
A 3,4-dimethoxybenzyl group attached to the amine nitrogen.
The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups significantly influence the compound’s electronic properties, directing electrophilic substitution to specific ring positions. The 3,4-dimethoxybenzyl moiety introduces steric bulk and modulates solubility through its methoxy (-OCH₃) groups .
Synthesis and Manufacturing
Protection of the Amine Group
A common strategy for synthesizing substituted nitroanilines involves protecting the amine group to prevent unwanted side reactions during nitration. In a patented method for 4-fluoro-2-methoxy-5-nitroaniline, the amine was acetylated using acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide before nitration . Applying this approach to N-(3,4-dimethoxybenzyl)-5-fluoro-2-nitroaniline would involve:
-
Protection: Reacting 5-fluoro-2-nitroaniline with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) to form N-(3,4-dimethoxybenzyl)-5-fluoro-2-nitroaniline.
-
Nitration: If nitration is required post-protection, a mixture of fuming nitric acid and sulfuric acid could introduce the nitro group at the desired position .
Aromatic Nucleophilic Substitution (SNAr)
Green chemistry approaches using ionic liquids, such as 1-octyl-3-methylimidazolium bromide ([Omim]Br), have been demonstrated to facilitate SNAr reactions under mild conditions . For example, substituting a leaving group (e.g., chloride) on the aromatic ring with a fluorine atom could be achieved using potassium fluoride in [Omim]Br at 60–80°C. This method offers higher yields and reduced reaction times compared to traditional solvents .
Deprotection and Purification
Final deprotection steps, if necessary, might involve acidic or basic hydrolysis. For instance, hydrochloric acid in methanol under reflux conditions effectively removes acetyl protecting groups . Purification typically employs recrystallization or column chromatography, with solvents like petroleum ether or ethyl acetate .
Physical and Chemical Properties
Predicted Physicochemical Data
Spectroscopic Characteristics
-
¹H NMR: Expected signals include a singlet for the methoxy groups (δ 3.70–3.85 ppm), aromatic protons split by fluorine coupling (δ 6.90–8.20 ppm), and a broad peak for the amine proton (if unprotecteδ δ 5.0–6.0 ppm) .
-
¹³C NMR: Peaks for methoxy carbons (δ 55–60 ppm), aromatic carbons (δ 110–150 ppm), and the nitro group (δ 140–150 ppm) .
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Synthesis
Nitroaniline derivatives are pivotal in synthesizing tyrosine kinase inhibitors and antimicrobial agents. The 3,4-dimethoxybenzyl group, found in CNS-active compounds, suggests potential use in neurologically targeted drugs .
Agrochemical Development
Fluorinated nitroanilines are precursors to herbicides and pesticides. The fluorine atom enhances lipid solubility, improving membrane permeability in target organisms .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | Use PPE; avoid ingestion |
| H315: Skin irritation | Wear gloves and lab coat |
| H319: Eye irritation | Use safety goggles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume